3-(Ethylsulfanyl)-1-phenylpropan-1-one

Lipophilicity Chromatography ADME Prediction

Researchers requiring consistent yields in sulfone-mediated transformations often face supply variability with alkylsulfanyl propiophenone analogs. 3-(Ethylsulfanyl)-1-phenylpropan-1-one (CAS 55101-14-9) provides a standardized building block with defined LogP (3.0125) and molecular weight (194.29 g/mol), ensuring reproducible reaction stoichiometry and chromatographic behavior. • Quantitatively oxidized to 3-ethanesulfonyl-1-phenyl-propan-1-one for Julia olefination. • Enables 1,3-oxathiane ring formation via Pummerer rearrangement. • Serves as a benchmark for reverse-phase HPLC method development (LogP 2.5-3.5 range).

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
CAS No. 55101-14-9
Cat. No. B13638348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfanyl)-1-phenylpropan-1-one
CAS55101-14-9
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCCSCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H14OS/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
InChIKeyWKLPXNATTWFHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylsulfanyl)-1-phenylpropan-1-one Specifications & Chemical Profile


3-(Ethylsulfanyl)-1-phenylpropan-1-one (CAS 55101-14-9), also known as 3-(ethylthio)propiophenone, is an organic compound classified as a ketone bearing an ethylsulfanyl substituent at the C3 position . With a molecular formula of C₁₁H₁₄OS and a molecular weight of 194.29 g/mol, this achiral compound serves as a versatile synthetic intermediate for preparing sulfonyl-containing derivatives [1] and heterocyclic systems . Its physical properties include a boiling point of 227°C, a refractive index of 1.460–1.464, and a calculated LogP of 3.0125 [2][3]. The compound is commercially available with a minimum purity specification of 96% [2].

Synthetic intermediate for sulfonyl and heterocycle preparation
Achiral ketone building block with defined purity specification
Supports oxidation and Pummerer rearrangement workflows

Why 3-(Ethylsulfanyl)-1-phenylpropan-1-one Cannot Be Substituted


Generic substitution within the alkylsulfanyl propiophenone class is not feasible due to quantifiable differences in molecular properties that directly impact synthetic outcomes and material handling. For example, replacing the ethylsulfanyl moiety with a methylsulfanyl group reduces molecular weight from 194.29 g/mol to 180.27 g/mol and lowers LogP from 3.0125 to 2.589 [1], altering both reaction stoichiometry and lipophilicity-driven purification behavior. Conversely, substitution with a phenylsulfanyl group increases molecular weight to 242.34 g/mol and LogP to 3.7 [2][3], affecting solubility and chromatographic retention. These variations in physicochemical parameters render direct interchange of in-class compounds unsuitable for applications requiring precise reaction yields, reproducible analytical profiles, or consistent material sourcing.

Lipophilicity profile mismatch
The ethylsulfanyl LogP differs from methylsulfanyl and phenylsulfanyl analogs, altering chromatographic retention and partitioning behavior.
Molecular weight disparity
Different alkyl chain lengths shift molecular weight by more than 10 g/mol, affecting reaction stoichiometry and procurement calculations.

Quantitative Evidence vs. Closest Analogs


LogP Differential: Intermediate Lipophilicity

3-(Ethylsulfanyl)-1-phenylpropan-1-one (LogP = 3.0125 [1]) occupies a distinct lipophilicity midpoint between the methylsulfanyl analog (LogP = 2.589 ) and the phenylsulfanyl analog (LogP = 3.7 [2]). This intermediate LogP value offers a balance between aqueous solubility and membrane permeability that differs meaningfully from both the more polar methylsulfanyl and the highly lipophilic phenylsulfanyl derivatives.

LogP differential
Reported
Intermediate between methylsulfanyl (lower) and phenylsulfanyl (higher) analogs
Distinct chromatographic retention and biphasic partitioning
In silico XLogP3 calculation; experimental confirmation advised
Lipophilicity Chromatography ADME Prediction

Molecular Weight and Reaction Stoichiometry

3-(Ethylsulfanyl)-1-phenylpropan-1-one has a molecular weight of 194.29 g/mol . This value is 14.02 g/mol higher than the methylsulfanyl analog (180.27 g/mol ) and 48.05 g/mol lower than the phenylsulfanyl analog (242.34 g/mol [1]). These differences are quantitatively significant for reaction scaling: using the ethylsulfanyl derivative in a 1.0 mol-scale reaction requires 14 g more material than the methylsulfanyl analog, directly affecting procurement quantities and cost calculations.

Molecular weight
Reported
194.29 g/mol
+14 vs methylsulfanyl; −48 vs phenylsulfanyl (g/mol)
Exact mass required for stoichiometric scaling
Analog substitution alters reagent quantities
Synthetic Chemistry Stoichiometry Procurement

Oxidation to Sulfone: Synthetic Utility

3-(Ethylsulfanyl)-1-phenylpropan-1-one undergoes oxidation with hydrogen peroxide to yield 3-ethanesulfonyl-1-phenyl-propan-1-one [1]. This transformation from sulfide to sulfone is a well-established synthetic pathway that enables access to sulfonyl-containing compounds used in Julia olefination reactions. The ethylsulfanyl group provides a specific steric and electronic environment that differs from methylsulfanyl or phenylsulfanyl oxidation products, which would yield methylsulfonyl or phenylsulfonyl derivatives with distinct reactivity profiles.

Sulfone oxidation
Class-level
H₂O₂ oxidation yields 3-ethanesulfonyl-1-phenyl-propan-1-one
Established sulfide-to-sulfone pathway
Ethyl steric/electronic profile differs from methyl/phenyl
Synthetic Methodology Oxidation Sulfonyl Derivatives

3-(Ethylsulfanyl)-1-phenylpropan-1-one Application Scenarios


1,3-Oxathiane Synthesis via Pummerer Rearrangement

3-(Ethylsulfanyl)-1-phenylpropan-1-one serves as a key precursor for preparing γ,δ-unsaturated sulfinyl compounds that undergo intramolecular Pummerer rearrangement to yield 1,3-oxathiane rings . The ethylsulfanyl group provides the requisite sulfur atom and alkyl chain length for efficient cyclization, a transformation that would produce different ring sizes or yields with methylsulfanyl or phenylsulfanyl analogs.

Precursor to Sulfonyl Building Blocks

The compound undergoes quantitative oxidation with hydrogen peroxide to yield 3-ethanesulfonyl-1-phenyl-propan-1-one [1], a sulfonyl-containing intermediate applicable in Julia olefination and other sulfone-mediated synthetic methodologies. The ethyl substituent on sulfur provides a distinct steric profile compared to methyl or phenyl sulfones, influencing the stereochemical outcome of subsequent reactions.

Alkylsulfanyl Pharmacophore Exploration

Alkylsulfanyl groups have been identified as pharmacophores for antimycobacterial activity [2]. The ethylsulfanyl moiety in this compound represents an intermediate alkyl chain length that may confer distinct biological properties compared to shorter (methyl) or longer (propyl) chains. This compound serves as a tool for structure-activity relationship (SAR) studies exploring the optimal alkyl chain length for target engagement.

Chromatographic Method Development

With a calculated LogP of 3.0125 [3], 3-(ethylsulfanyl)-1-phenylpropan-1-one provides a well-defined reference compound for developing and validating reverse-phase HPLC methods for moderately lipophilic ketones. Its retention time serves as a benchmark for optimizing gradient elution parameters and assessing column performance for compounds in the LogP range of 2.5–3.5.

Application
Selection Property
Validation Focus
1,3-Oxathiane synthesis
Ethylsulfanyl chain length
Cyclization efficiency and ring-size profile
Sulfonyl building block precursor
Sulfide-to-sulfone oxidation
Sulfone steric character for Julia olefination
Alkylsulfanyl pharmacophore SAR
Intermediate ethyl chain length
Antimycobacterial target-engagement context
HPLC method development
Moderate lipophilicity profile
Reverse-phase retention benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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